molecular formula C7H11Cl2NO3 B7450940 2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride

Cat. No.: B7450940
M. Wt: 228.07 g/mol
InChI Key: FGCYWIDLZURHDE-UHFFFAOYSA-N
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Description

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride is an organic compound that belongs to the pyranone family. This compound is characterized by its unique structure, which includes an aminomethyl group and a methoxy group attached to a pyranone ring. It is commonly used in various chemical and biological research applications due to its versatile reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-methoxy-4H-pyran-4-one derivative.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyranone derivative with a suitable aminomethylating agent under controlled conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)-3-methoxy-4H-pyran-4-one: Lacks the dihydrochloride salt form.

    3-methoxy-4H-pyran-4-one: Lacks the aminomethyl group.

    2-(aminomethyl)-4H-pyran-4-one: Lacks the methoxy group.

Uniqueness

2-(aminomethyl)-3-methoxy-4H-pyran-4-onedihydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-(aminomethyl)-3-methoxypyran-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.2ClH/c1-10-7-5(9)2-3-11-6(7)4-8;;/h2-3H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCYWIDLZURHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=CC1=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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